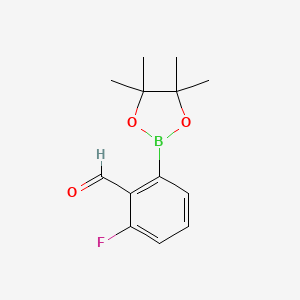

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester derivative of benzaldehyde featuring a fluorine substituent at the ortho position relative to the aldehyde group and a pinacol boronate ester at the para position (C-6) of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key functional group for forming carbon-carbon bonds . Its molecular formula is C₁₄H₁₇BFO₃, with a molecular weight of 278.59 g/mol (CAS: 2223052-80-8) . The ortho-fluoro substituent enhances electron-withdrawing effects, which can influence reaction kinetics and regioselectivity in coupling reactions .

Properties

IUPAC Name |

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDUBXLKNQBIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.

Medicine: It is employed in the design and synthesis of drug candidates, particularly in the field of cancer therapy.

Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of boronate-substituted benzaldehyde derivatives. Below is a detailed comparison with structurally related analogs:

Structural and Electronic Comparisons

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s ortho-fluoro substituent may slow coupling rates compared to para-substituted analogs (e.g., 4-boronate benzaldehyde) due to steric and electronic effects. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibits higher reactivity in couplings with aryl halides .

- Yield Variations : Substitution patterns significantly impact yields. For instance, thiophene-based analogs (e.g., 5-(boronate)thiophene-2-carbaldehyde) achieve 76% yield in Debus-Radziszewski reactions , while fluorine-containing derivatives may require optimized conditions to mitigate steric challenges.

Biological Activity

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a fluorine atom and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and data tables summarizing its effects.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- CAS Number : 1599432-41-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include its antimicrobial properties and potential anticancer effects.

Antimicrobial Activity

Recent research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- MIC Values : Compounds in this class have shown minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Effects

Studies have demonstrated that related compounds possess anticancer properties:

- Cell Proliferation Inhibition : Some derivatives have shown IC50 values as low as 0.126 μM against breast cancer cell lines (e.g., MDA-MB-231), indicating potent inhibitory effects on cell proliferation .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Activity :

A study evaluated the efficacy of several dioxaborolane derivatives against resistant bacterial strains. The results indicated that these compounds could effectively inhibit the growth of MRSA and Mycobacterium species at low concentrations. -

Case Study on Anticancer Properties :

Another investigation focused on the effects of a dioxaborolane derivative on breast cancer cells. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells while sparing non-cancerous cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Cellular Targets : The presence of the dioxaborolane group may facilitate interactions with various cellular targets involved in cell signaling and proliferation.

- Reduction Reactions : Similar compounds have been shown to undergo reduction reactions that lead to reactive intermediates capable of interacting with DNA or proteins within cells .

Q & A

Q. Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh) (2 mol%) | |

| Solvent | THF/HO (3:1) | |

| Temperature | 80°C | |

| Base | NaCO | |

| Protection Strategy | Acetal formation |

Q. Table 2: Key Spectroscopic Benchmarks

| Group | NMR Shift (δ, ppm) | IR Stretch (cm) |

|---|---|---|

| Aldehyde (CHO) | 9.8–10.1 (s) | 1690–1710 |

| Pinacol-B(OR) | 1.2–1.3 (s, 12H) | 1340–1360 |

| Aromatic C-F | 7.5–8.0 (m) | 1100–1250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.